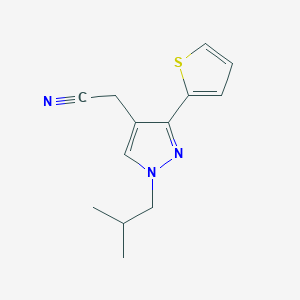

2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile

描述

属性

分子式 |

C13H15N3S |

|---|---|

分子量 |

245.35 g/mol |

IUPAC 名称 |

2-[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile |

InChI |

InChI=1S/C13H15N3S/c1-10(2)8-16-9-11(5-6-14)13(15-16)12-4-3-7-17-12/h3-4,7,9-10H,5,8H2,1-2H3 |

InChI 键 |

WCFFHNZGRMPJGD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CC#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a thiophene ring.

Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a nitrile group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazoles.

科学研究应用

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

作用机制

The mechanism of action of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiophene ring can participate in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

相似化合物的比较

Structural and Electronic Comparisons

- Replacement of thiophene with pyridine (as in ) introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capabilities. Thiophene’s sulfur atom may contribute to π-π stacking interactions in target binding . Trifluoromethyl (CF₃) groups in oxadiazole derivatives (e.g., ) increase metabolic stability and electron-withdrawing effects, enhancing pesticidal activity.

Bioactivity Insights

- Fungicidal Activity : Oxadiazole derivatives with pyrazole moieties (e.g., ) show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. The target compound’s thiophene group may similarly disrupt fungal membranes or enzyme targets like succinate dehydrogenase (SDH) .

- Herbicidal Potential: Chlorinated and brominated analogs (e.g., ) exhibit bleaching effects, suggesting the target compound’s nitrile group could interact with plant cytochrome P450 enzymes.

Physicochemical Properties

- Melting points for pyrazole-oxadiazole hybrids range from 77–114°C (), influenced by substituent polarity and crystallinity. The target compound’s isobutyl group may lower melting points compared to aromatic substituents.

- Molecular Docking : Analog 5g () binds SDH similarly to commercial fungicide penthiopyrad, with carbonyl groups critical for interactions. The target compound’s nitrile may mimic this interaction.

常见问题

Q. Analytical Workflow :

NMR Spectroscopy :

- ¹H NMR : Identify pyrazole protons (δ 7.5–8.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and isobutyl methyl groups (δ 1.0–1.5 ppm) .

- ¹³C NMR : Confirm the nitrile carbon (δ ~115 ppm) and pyrazole/thiophene carbons (δ 120–150 ppm) .

HRMS : Validate the molecular formula (e.g., calculated m/z for C₁₄H₁₆N₃S: 266.1089) with <2 ppm error .

X-Ray Crystallography : If single crystals are obtained, use SHELXL-2018 for refinement (R-factor < 5%) .

Advanced: How can reaction conditions be optimized for high yield and purity?

Q. Methodological Strategies :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency, while n-butanol enhances Hantzsch reaction yields .

- Catalyst Optimization : Test ammonium acetate (10–15 mol%) versus acidic catalysts (e.g., p-TSA) to balance reaction rate and byproduct formation .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30–60 minutes) to reduce reaction time by 50% compared to conventional reflux .

Validation : Compare yields via HPLC (C18 column, acetonitrile/water gradient) and optimize using response surface methodology (RSM) .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis?

Q. Common Issues :

- Low Crystallinity : The flexible isobutyl group and planar thiophene moiety hinder crystal packing. Use slow evaporation (hexane/DCM, 4°C) or vapor diffusion (ether/pentane) .

- Twinning : Address via SHELXD for structure solution and TWINLAW in SHELXL to refine twinned data (BASF parameter > 0.5) .

- Disorder : Partial occupancy modeling for the isobutyl group may require constraints (e.g., DFIX in SHELXL) .

Advanced: How do substituents (e.g., thiophene vs. phenyl) influence reactivity?

Q. Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CF₃ on pyrazole): Increase electrophilicity at the pyrazole C4 position, accelerating nucleophilic cyano addition .

- Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances π-stacking in intermediates, stabilizing transition states during cyclization .

Experimental Validation : Compare reaction kinetics (UV-Vis monitoring at 300 nm) and DFT calculations (B3LYP/6-31G*) for activation energy differences .

Advanced: What computational methods are suitable for studying its bioactivity?

Q. Methodological Pipeline :

Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or bacterial FabH enzymes .

QSAR Modeling : Correlate Hammett σ values of substituents with antibacterial IC₅₀ (e.g., thiophene’s σ = +0.06 vs. phenyl’s σ = 0) .

Hirshfeld Analysis : Quantify intermolecular contacts (e.g., S···H interactions) from crystallographic data to predict packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。